Butanoyl chloride, 2-methyl-
Description
Nomenclature and Chemical Classification in Scholarly Contexts
The precise naming and classification of Butanoyl chloride, 2-methyl- are essential for clarity and reproducibility in academic research.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-Methylbutanoyl chloride . epa.govnih.gov In scientific literature and commercial catalogs, it is frequently referred to by several synonyms. These include:
2-Methylbutyryl chloride nih.govlookchem.com
dl-2-Methylbutyryl chloride (referring to the racemic mixture) nih.govlookchem.com
(RS)-2-Methylbutyryl chloride nih.gov
| Identifier Type | Value |
| IUPAC Name | 2-Methylbutanoyl chloride epa.govnih.gov |
| Molecular Formula | C5H9ClO ontosight.aiepa.govnih.gov |
| Molecular Weight | 120.58 g/mol epa.govnih.gov |
| CAS Number | 57526-28-0 (unspecified stereochemistry) epa.govnih.gov |
| Synonyms | 2-Methylbutyryl chloride, dl-2-Methylbutyryl chloride nih.govlookchem.com |
Butanoyl chloride, 2-methyl- is classified as an acyl halide, specifically an acyl chloride. ontosight.aiucalgary.ca This classification stems from its structure, which features a carbonyl group bonded to a chlorine atom. cymitquimica.comcymitquimica.com The carbon atom in the carbonyl group is attached to both a highly electronegative oxygen atom and a chlorine atom, which is an effective leaving group. This arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. cymitquimica.comlibretexts.org
The reactivity of acyl chlorides is a cornerstone of their utility in synthesis. chemguide.co.uk They readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles. cymitquimica.comontosight.ai For instance, they react vigorously with water to form the corresponding carboxylic acid (2-methylbutanoic acid), with alcohols to form esters, and with amines to form amides. cymitquimica.comontosight.ai This high reactivity necessitates careful handling in research environments, typically under anhydrous conditions to prevent hydrolysis. cymitquimica.comchembk.com
Significance as a Research Intermediate in Organic Synthesis
The primary significance of Butanoyl chloride, 2-methyl- in academic research lies in its role as a versatile intermediate for constructing more complex organic molecules. ontosight.ailookchem.com Its ability to readily acylate other compounds makes it a fundamental tool for creating new carbon-carbon and carbon-heteroatom bonds.
In academic and industrial labs, it is a precursor for a wide range of compounds, including:
Pharmaceuticals : It serves as a building block in the synthesis of complex active pharmaceutical ingredients. ontosight.ailookchem.com
Agrochemicals : It is used in the development of pesticides and other agricultural chemicals. ontosight.ailookchem.com
Fine Chemicals : Its reactions are employed to produce flavorings, fragrances, and other specialty chemicals. ontosight.ai
Specific documented uses in synthesis include the preparation of 2-methylbutyramide, N-((R,S)-2-methylbutanoyl)salicylhydrazide, 2-methyl-1-phenyl-1-butanone (B11830469), and 1,1'-(1,3,7,9-tetrahydroxydibenzofuran-2,6-diyl)bis(2-methylbutan-1-one). chemicalbook.comscientificlabs.co.ukfishersci.fi The synthesis of the parent compound itself is typically achieved through the reaction of 2-methylbutanoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. ontosight.aichemicalbook.com
| Property | Value |
| Boiling Point | 117-121 °C lookchem.comchemicalbook.com |
| Density | 0.972 g/mL at 25 °C lookchem.comchemicalbook.com |
| Refractive Index | n20/D 1.418 lookchem.comchemicalbook.com |
| Water Solubility | Reacts with water libretexts.orgchembk.com |
Stereoisomeric Forms and their Academic Relevance
The structure of Butanoyl chloride, 2-methyl- includes a chiral center at the second carbon atom (the carbon bearing the methyl group). This chirality means the compound exists as a pair of enantiomers: (S)-2-Methylbutanoyl chloride and (R)-2-Methylbutanoyl chloride. cymitquimica.comcymitquimica.com The racemic mixture, containing equal amounts of both enantiomers, is often referred to as dl-2-Methylbutyryl chloride. nih.gov
The stereoisomeric forms are of significant academic relevance, particularly in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial. The (S)-enantiomer, (S)-2-Methylbutanoyl chloride (CAS No. 27763-54-8), is a specific stereoisomer that has been used as an intermediate in the synthesis of 4a,5-Dihydro Lovastatin. chemicalbook.comcymitquimica.comchemspider.com This compound is an impurity of Lovastatin, a medication used to lower cholesterol, highlighting the importance of stereochemically pure intermediates in pharmaceutical research and quality control. chemicalbook.com The use of a specific enantiomer like the (S)-form allows researchers to introduce a defined stereocenter into a target molecule, which is often essential for its biological activity. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVXVRWIDOORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872039 | |
| Record name | Butanoyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57526-28-0 | |
| Record name | Methylbutyryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoyl chloride, 2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl chloride, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-methylbutyryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Preparative Chemistry of Butanoyl Chloride, 2 Methyl
Established Synthetic Routes from Carboxylic Acid Precursors
The most common and well-established methods for preparing Butanoyl chloride, 2-methyl- begin with its corresponding carboxylic acid, 2-methylbutanoic acid. wikipedia.org These methods involve the substitution of the carboxylic acid's hydroxyl group with a chlorine atom using various chlorinating agents.
Thionyl Chloride Mediated Acyl Halide Formation
The reaction of 2-methylbutanoic acid with thionyl chloride (SOCl₂) is a widely reported and effective method for the synthesis of 2-methylbutanoyl chloride. scientificlabs.co.ukprepchem.compressbooks.publibretexts.orgchemicalbook.com This reaction converts the hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. pressbooks.publibretexts.org The chloride anion generated in the process then acts as a nucleophile, attacking the carbonyl carbon and resulting in the formation of the acyl chloride. pressbooks.publibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture and drives the reaction to completion. scribd.com
In a typical laboratory procedure, 2-methylbutanoic acid is treated with thionyl chloride, and the resulting 2-methylbutanoyl chloride is then purified by distillation. ucl.ac.uk For instance, the synthesis of (S)-2-methylbutanoyl chloride from (S)-2-methylbutanoic acid using thionyl chloride yields a product with a boiling point of 119-120 °C. ucl.ac.uk
Phosphorus Pentachloride and Oxalyl Chloride as Reagents
Phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) are also effective reagents for the conversion of carboxylic acids to acyl chlorides. scribd.com The reaction of 2-methylbutanoic acid with phosphorus pentachloride produces 2-methylbutanoyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). ontosight.aiorgsyn.org
Oxalyl chloride is another valuable reagent for this transformation. prepchem.com For example, 4-carbomethoxy-2-methylbutanoic acid can be converted to its corresponding acid chloride by reacting it with oxalyl chloride in a solvent like methylene (B1212753) chloride. prepchem.com
Catalytic Approaches in Butanoyl chloride, 2-methyl- Synthesis
While traditional stoichiometric methods are prevalent, research into catalytic approaches for the synthesis of acyl chlorides is ongoing. Catalytic methods offer potential advantages in terms of reduced waste and milder reaction conditions. Although specific catalytic syntheses for 2-methylbutanoyl chloride are not extensively detailed in the provided results, the general field of catalytic acyl halide formation is an active area of research. google.com
Asymmetric Synthesis of Chiral Butanoyl chloride, 2-methyl-
The synthesis of enantiomerically pure chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. magtech.com.cn Butanoyl chloride, 2-methyl- possesses a chiral center at the second carbon, and methods for its asymmetric synthesis are crucial for producing specific stereoisomers of target molecules.
Enantioselective Preparation from Chiral Precursors (e.g., (S)-(+)-2-Methylbutyric acid)
A direct and common method for synthesizing enantiomerically pure 2-methylbutanoyl chloride is to start with an enantiomerically pure precursor, such as (S)-(+)-2-methylbutyric acid. ucl.ac.ukacs.org The conversion of the chiral carboxylic acid to the acid chloride using reagents like thionyl chloride generally proceeds with retention of configuration at the chiral center. ucl.ac.uk This approach was utilized in the total synthesis of acylphloroglucinols, where (S)-2-methylbutanoic acid was converted to (S)-2-methylbutanoyl chloride. ucl.ac.uk The optical purity of the starting material is critical to obtaining a highly enantiomerically enriched product. acs.org
Table 1: Synthesis of Chiral Butanoyl chloride, 2-methyl- from a Chiral Precursor
| Starting Material | Reagent | Product | Boiling Point (°C) | Reference |
| (S)-2-methylbutanoic acid | Thionyl chloride | (S)-2-methylbutanoyl chloride | 119-120 | ucl.ac.uk |
Diastereomeric Approaches and Separation Techniques (e.g., HPLC)
Another strategy for obtaining chiral 2-methylbutanoyl chloride involves the formation of diastereomers, which can then be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). epo.orgmysagestore.comnih.gov This indirect method involves reacting the racemic 2-methylbutanoyl chloride with a chiral auxiliary to form a mixture of diastereomers. chiralpedia.com Since diastereomers have different physical properties, they can be separated by chromatography on an achiral stationary phase. mysagestore.comchiralpedia.com
Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure 2-methylbutanoyl chloride. While this method can be effective, it requires additional synthetic steps for the attachment and removal of the chiral auxiliary. york.ac.uk The separation of diastereomeric mixtures can sometimes be challenging, but techniques like column stacking in flash chromatography can improve resolution. mysagestore.com Chiral HPLC, which utilizes a chiral stationary phase, is a direct method for separating enantiomers and is a powerful tool for both analysis and preparation of enantiopure compounds. nih.govsigmaaldrich.comchromatographyonline.com
Reaction Mechanisms and Mechanistic Organic Chemistry of Butanoyl Chloride, 2 Methyl
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including Butanoyl chloride, 2-methyl-. scribd.comlibretexts.org In these reactions, the chloride ion, an excellent leaving group, is displaced by an incoming nucleophile. libretexts.org This process is fundamental to the synthesis of various carboxylic acid derivatives. scribd.com The general mechanism involves a two-step process: nucleophilic attack on the carbonyl carbon followed by the elimination of the chloride ion. libretexts.org All these reactions involve nucleophilic attack on the highly electrophilic carbon atom of the carbonyl group. chemguide.co.uk
Butanoyl chloride, 2-methyl- reacts readily with alcohols to produce esters, a process known as esterification. ontosight.ai This reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. youtube.com The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride. youtube.com This is followed by the departure of the chloride leaving group and deprotonation of the oxygen, yielding the corresponding 2-methylbutanoate ester and hydrochloric acid. quizlet.com The reaction is generally rapid and efficient, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Table 1: Esterification Reaction with Butanoyl chloride, 2-methyl-
| Reactant | Nucleophile | Product | Byproduct |
| Butanoyl chloride, 2-methyl- | Alcohol (R-OH) | R-2-methylbutanoate | HCl |
Data derived from general principles of acyl chloride reactivity. youtube.comquizlet.com
The reaction between Butanoyl chloride, 2-methyl- and amines (primary or secondary) yields N-substituted amides. ontosight.aichegg.com This aminolysis reaction is typically very fast and often violent. chemguide.co.uk The nitrogen atom of the amine, being a potent nucleophile, attacks the carbonyl carbon. brainly.com The subsequent elimination of the chloride ion and deprotonation of the nitrogen results in the formation of a stable amide. brainly.com Due to the formation of hydrochloric acid, two equivalents of the amine are often used; one acts as the nucleophile and the second as a base to neutralize the HCl, forming an ammonium (B1175870) salt. chemguide.co.uk
A specific application involves the synthesis of N-(2'S)-methylbutanoyl-2-methylbutylamide, a sex pheromone, which can be prepared from related starting materials. researchgate.net
Table 2: Amide Formation Reaction with Butanoyl chloride, 2-methyl-
| Reactant | Nucleophile | Product | Byproduct |
| Butanoyl chloride, 2-methyl- | Ammonia (NH₃) | 2-Methylbutanamide | HCl |
| Butanoyl chloride, 2-methyl- | Primary Amine (R-NH₂) | N-alkyl-2-methylbutanamide | HCl |
| Butanoyl chloride, 2-methyl- | Secondary Amine (R₂NH) | N,N-dialkyl-2-methylbutanamide | HCl |
Data derived from general principles of acyl chloride reactivity. chegg.comchemguide.co.ukbrainly.com
Butanoyl chloride, 2-methyl- also reacts with other nucleophiles like thiols and carboxylates.
Reaction with Thiols: Thiols (R-SH) react with Butanoyl chloride, 2-methyl- in a manner analogous to alcohols to form thioesters (R-S-CO-R'). The sulfur atom of the thiol acts as the nucleophile. These reactions are important for creating thioester linkages, which are found in various biologically active molecules and are useful synthetic intermediates. scispace.comoup.com
Reaction with Carboxylates: The reaction with a carboxylate salt (R-COO⁻) leads to the formation of an acid anhydride (B1165640). libretexts.org In this case, the oxygen of the carboxylate anion attacks the carbonyl carbon of Butanoyl chloride, 2-methyl-, displacing the chloride ion. This provides a route to mixed anhydrides if the carboxylate is different from 2-methylbutanoate.
A key feature of the nucleophilic acyl substitution mechanism for Butanoyl chloride, 2-methyl- is the formation of a transient tetrahedral intermediate. libretexts.orgbrainly.com After the initial nucleophilic attack on the carbonyl carbon, the hybridization of this carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). youtube.com This intermediate possesses a negatively charged oxygen atom and contains the incoming nucleophile and the leaving group (chloride) attached to the same carbon. youtube.comaskfilo.com
This intermediate is not stable and cannot be isolated. youtube.com It rapidly collapses by reforming the carbon-oxygen double bond and expelling the best leaving group, which is the chloride ion. libretexts.orgaskfilo.com The existence of this intermediate is crucial for understanding the reactivity and stereochemistry of these reactions. researchgate.net
Friedel-Crafts Acylation Reactions
Butanoyl chloride, 2-methyl- can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-methylbutanoyl group onto an aromatic ring. gauthmath.comucl.ac.ukchegg.com This electrophilic aromatic substitution reaction forms an aryl ketone and is a significant method for forming carbon-carbon bonds with aromatic compounds. masterorganicchemistry.comrsc.org The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tutorchase.com
The mechanism of the Friedel-Crafts acylation involves two main stages:
Formation of the Acylium Ion: The first step is the reaction between Butanoyl chloride, 2-methyl- and a Lewis acid catalyst, typically AlCl₃. tutorchase.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a much better leaving group. masterorganicchemistry.com This facilitates the departure of the chloride, which forms a complex with the Lewis acid (AlCl₄⁻), and generates a highly reactive electrophile called an acylium ion. tutorchase.comchegg.com The 2-methylbutanoyl acylium ion is resonance-stabilized.
Electrophilic Attack: The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. tutorchase.com This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.
Deprotonation: In the final step, the AlCl₄⁻ complex acts as a base, removing a proton from the carbon atom that bears the new acyl group. tutorchase.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product, for instance, 1-phenyl-2-methyl-1-butanone if benzene (B151609) is the aromatic substrate. cymitquimica.com
An important advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo rearrangement, leading to a single, predictable product. masterorganicchemistry.com
Catalyst Dependence in Friedel-Crafts Reactions (e.g., Lewis Acids)
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. wikipedia.orgsigmaaldrich.com The reaction of an acyl chloride, such as 2-methylbutanoyl chloride, with an aromatic compound requires a strong Lewis acid catalyst to proceed. saskoer.carsc.org The catalyst's primary role is to activate the acyl chloride, thereby generating a highly reactive electrophile. byjus.com
The mechanism commences with the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the chlorine atom of the 2-methylbutanoyl chloride. sigmaaldrich.com This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a 2-methylbutanoyl cation, also known as an acylium ion. sigmaaldrich.combyjus.com This acylium ion is a potent electrophile, stabilized by resonance between two structures, one with the positive charge on the carbonyl carbon and another where the charge is shared with the oxygen atom. saskoer.cayoutube.com The stabilized acylium ion is then attacked by the nucleophilic π-system of the aromatic ring, forming a new carbon-carbon bond and a non-aromatic carbocation intermediate (an arenium ion). wikipedia.orgbyjus.com Aromaticity is restored in the final step when a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, regenerating the Lewis acid catalyst. wikipedia.orgbyjus.com
The choice of Lewis acid is critical and depends on the reactivity of the aromatic substrate and the desired reaction conditions. numberanalytics.com Strong Lewis acids are generally required, but their reactivity needs to be matched to the substrate to avoid side reactions. sigmaaldrich.com
A practical application of this reaction involves the Friedel-Crafts acylation of phloroglucinol (B13840) with 2-methylbutanoyl chloride, using anhydrous aluminum chloride as the catalyst, to synthesize an intermediate in the preparation of potential lipoxygenase inhibitors. mdpi.com
Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation numberanalytics.com
| Catalyst | Relative Strength | Selectivity | Typical Use Cases |
| Aluminum chloride (AlCl₃) | Strong | Low | General-purpose, effective for electron-rich aromatics. numberanalytics.com |
| Ferric chloride (FeCl₃) | Moderate | Moderate | Used for milder reaction conditions or less reactive aromatics. numberanalytics.com |
| Boron trifluoride (BF₃) | Moderate to Weak | High | Suitable for reactions with sensitive functional groups requiring higher selectivity. numberanalytics.com |
Radical Chemistry and Photoredox Catalysis involving Acyl Chlorides
Beyond traditional two-electron chemistry, acyl chlorides can be engaged in single-electron transfer (SET) pathways to generate acyl radicals. These highly reactive intermediates can participate in a variety of bond-forming reactions that are often inaccessible through conventional methods. nih.gov Photoredox catalysis has emerged as a powerful strategy for generating these radical species under mild conditions using visible light. sigmaaldrich.com
In this context, a photocatalyst, upon excitation by light, can act as a reductant to transfer a single electron to the acyl chloride. This process, known as reductive quenching, would lead to the cleavage of the carbon-chlorine bond and the formation of a 2-methylbutanoyl radical. The utility of photoredox catalysis has been demonstrated for a range of organochloride substrates, which were previously considered challenging for such transformations. rsc.org These radical intermediates can then be harnessed for various synthetic applications. nih.gov
The chemistry of the 2-methylbutanoyl radical itself has been a subject of theoretical investigation, particularly its decomposition kinetics. researchgate.net Such studies are crucial for understanding the stability and subsequent reaction pathways of the radical once it is formed, either through photoredox catalysis or other radical initiation methods. researchgate.net The ability to generate acyl radicals from acyl chlorides like 2-methylbutanoyl chloride opens up new avenues for molecular synthesis, providing access to complex structures under exceptionally mild reaction conditions. sigmaaldrich.com
Computational Studies on Reaction Mechanisms
Computational chemistry provides invaluable insights into the intricate details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. While specific computational studies focusing exclusively on the reaction mechanisms of 2-methylbutanoyl chloride are not widely documented, research on closely related systems offers significant understanding.
For instance, theoretical studies have been conducted on the decomposition kinetics of the 2-methylbutanoyl radical. researchgate.net These studies use methods like Density Functional Theory (DFT) to calculate the energy barriers for the radical's dissociation into a smaller alkyl radical and carbon monoxide. researchgate.net Such computational work is essential for predicting the fate of radical intermediates under various conditions. researchgate.net
Furthermore, detailed computational and experimental studies have been performed on the kinetic resolution of cyclic amines using acylating agents, including the structurally similar 3-methylbutanoyl chloride. ethz.ch These investigations have explored the concerted, seven-membered transition state of the acyl transfer reaction, providing a deep understanding of the factors that control reactivity and selectivity. ethz.ch The insights gained from the computational analysis of these related acyl chlorides are broadly applicable to understanding the mechanistic behavior of 2-methylbutanoyl chloride in similar chemical transformations.
Applications in Advanced Organic Synthesis and Material Science
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
2-Methylbutanoyl chloride plays a significant role in the pharmaceutical industry, primarily as a building block for more complex molecules with therapeutic properties. ontosight.ai
This acyl chloride is a precursor in the synthesis of various complex organic compounds. ontosight.ai For instance, it is used in the preparation of potent and selective carboxylesterase inhibitors and antimicrotubule agents for cancer treatment. Its structure is incorporated into larger molecules to modulate their biological activity.
In the context of pharmaceutical quality control, 2-methylbutanoyl chloride is instrumental in the synthesis of impurities and reference standards. A notable example is its use in the synthesis of 4a,5-Dihydro Lovastatin, an impurity of the cholesterol-lowering drug Lovastatin. chemicalbook.comimpurity.com The availability of pure impurity standards is crucial for the validation of analytical methods used to ensure the purity of active pharmaceutical ingredients (APIs).
Table 1: Pharmaceutical-Related Applications of Butanoyl chloride, 2-methyl-
| Application Category | Specific Use | Reference |
| Pharmaceutical Intermediates | Synthesis of carboxylesterase inhibitors | |
| Synthesis of antimicrotubule agents | ||
| Impurity Synthesis | Synthesis of 4a,5-Dihydro Lovastatin (Lovastatin impurity) | chemicalbook.comimpurity.com |
Agrochemical Synthesis and Development
The application of 2-methylbutanoyl chloride extends to the agrochemical sector, where it is used in the development of products designed to protect crops. ontosight.ai
This chemical intermediate is utilized in the synthesis of certain pesticides and herbicides. ontosight.ai For example, it is listed as a reactant in the preparation of substituted pyridine (B92270) compounds that exhibit herbicidal activity. google.com The "C2-C6 acyl" group, which includes the 2-methylbutanoyl moiety, is mentioned in the composition of certain patented insecticidal and acaricidal compounds. google.com
A fascinating application of 2-methylbutanoyl chloride is in the synthesis of insect pheromones, which are used in pest management strategies. Specifically, it is a key reagent in the synthesis of N-(2'S)-methylbutanoyl-2-methylbutylamide, the sex pheromone of the sugarcane rhizome borer, Migdolus fryanus. researchgate.netresearchgate.net This pheromone, also known as Frianol, is used in baited traps to monitor and control the population of this significant agricultural pest. researchgate.net The synthesis of all four possible stereoisomers of this pheromone has been accomplished using 2-methylbutan-1-ol as a common starting material, highlighting the importance of stereochemistry in pheromone activity. scispace.com
Table 2: Agrochemical Applications of Butanoyl chloride, 2-methyl-
| Application Category | Specific Use | Target Pest/Use | Reference |
| Pesticides | Intermediate in the synthesis of insecticidal and acaricidal compounds | General pest control | google.com |
| Herbicides | Intermediate in the synthesis of substituted pyridine herbicides | Weed control | google.com |
| Insect Pheromones | Synthesis of N-(2'S)-methylbutanoyl-2-methylbutylamide (Frianol) | Sugarcane rhizome borer (Migdolus fryanus) | researchgate.netresearchgate.netscispace.com |
Flavorings, Fragrances, and Specialty Chemicals Production
The versatility of 2-methylbutanoyl chloride is also evident in its use in the production of flavorings, fragrances, and other specialty chemicals. ontosight.ai Its reaction with alcohols leads to the formation of esters, many of which possess characteristic and pleasant odors, making them valuable components in the fragrance industry. It is used to create fragrances with floral, fruity, and woody notes. rxweb-prd.com Furthermore, it is a precursor in the synthesis of various specialty chemicals, such as 2-methyl-1-phenyl-1-butanone (B11830469) and 1,1′-(1,3,7,9-tetrahydroxydibenzofuran-2,6-diyl)bis(2-methylbutan-1-one). sigmaaldrich.com
Derivatization for Analytical and Spectroscopic Studies
Butanoyl chloride, 2-methyl- is a reactive compound that readily participates in derivatization reactions, a crucial process in analytical chemistry for enhancing the detectability and separation of analytes. Due to the lack of a strong chromophore in its structure, direct analysis of 2-methylbutanoyl chloride by UV-Vis spectroscopic methods is challenging. Chemical derivatization overcomes this limitation by attaching a chromophoric or fluorophoric tag to the molecule, significantly improving detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC). google.com
A common strategy involves the reaction of the acyl chloride with a derivatizing agent containing a nitroaromatic group, such as a nitrophenylhydrazine. google.com The highly reactive acyl chloride group readily acylates the hydrazine (B178648) nitrogen, forming a stable derivative that exhibits strong absorption in the UV-visible range. This allows for sensitive quantification using a standard HPLC-DAD (Diode Array Detector) setup. google.com The choice of derivatizing agent can be optimized to ensure complete reaction and avoid degradation of the resulting product. google.com
Beyond analytical quantification, derivatization is fundamental to synthetic chemistry for the purpose of structural elucidation via spectroscopic methods. For instance, in the synthesis of complex organic molecules like pheromones or pharmaceutical intermediates, 2-methylbutanoyl chloride is used to introduce the 2-methylbutanoyl moiety. chemicalbook.comresearchgate.net The resulting amide or ester derivatives are then purified and their structures confirmed using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net The specific chemical shifts and coupling constants in the NMR spectrum of the derivative provide definitive proof of the successful incorporation of the acyl group. researchgate.net
Similarly, complex ligands for organometallic chemistry have been synthesized using 2-methylbutanoyl chloride. For example, phosphine (B1218219) ligands containing ester groups have been prepared by reacting tris(hydroxymethyl)phosphine (B1196123) with the anhydride (B1165640) derived from 2-methylbutanoic acid (which in turn is made from 2-methylbutanoyl chloride). acs.org These functionalized phosphine derivatives are then characterized extensively using spectroscopic techniques before being used to create advanced catalytic materials. acs.org
Table 1: Examples of Derivatization Reactions for Analytical and Spectroscopic Studies
| Derivatizing Agent/Reactant | Purpose | Resulting Product Class | Analytical Technique |
|---|---|---|---|
| Nitrophenylhydrazine | Enhance detectability for quantification google.com | Hydrazide derivative with strong UV absorption google.com | HPLC-DAD |
| Salicylhydrazide | Synthesis and characterization sigmaaldrich.com | N-acylhydrazide sigmaaldrich.com | NMR, Mass Spectrometry |
| Amines (e.g., 2-methylbutylamine) | Synthesis and structural elucidation of pheromones researchgate.net | Amide researchgate.net | NMR, Mass Spectrometry |
Advanced Material Development and Functionalization
The reactivity of Butanoyl chloride, 2-methyl- makes it a valuable building block in materials science for the development of advanced materials and the functionalization of surfaces and polymers. sigmaaldrich.com Its ability to introduce a small, chiral, branched alkyl group allows for the precise tuning of the physical and chemical properties of a material, such as solubility, chirality, and reactivity. acs.org
A significant application lies in the synthesis of specialized ligands for catalysis. Phosphines with functionalized substituents are of great interest in homogeneous catalysis. acs.org By incorporating the (S)-2-methylbutanoyl group into a phosphine ligand, researchers can create chiral environments around a metal center. acs.org For example, phosphines of the type P(CH₂OCOR)₃, where the R group is derived from (+)-(S)-2-Methylbutanoyl chloride, have been synthesized. acs.org These chiral, functionalized phosphines are then used to prepare complex organometallic clusters, such as hydridoruthenium carbonyl clusters. acs.org These materials serve as tailored catalytic precursors, and their modified structure can influence their activity and selectivity in chemical reactions. acs.org
The concept of functionalization extends to modifying complex organic scaffolds and even biological materials. google.combeilstein-journals.org In the field of palladium-catalyzed C-H activation, acyl chlorides are used to install directing groups and subsequently build molecular complexity. beilstein-journals.orgbeilstein-journals.org While sterically hindered acyl chlorides like 3-methylbutanoyl chloride (an isomer) can present challenges, the principle of using such reagents to create β-arylated alkylamides demonstrates a pathway to novel functional molecules. beilstein-journals.orgbeilstein-journals.org These reactions build complex, three-dimensional structures that can be considered new materials with potential applications in medicinal chemistry or material science. beilstein-journals.org Furthermore, patents have described the use of moieties derived from 2-methylbutanoyl chloride in the functionalization of plant tissues, indicating its potential role in creating novel biomaterials. google.com
Table 2: Applications of Butanoyl chloride, 2-methyl- in Material Science
| Application Area | Specific Use | Resulting Material/Product | Reference |
|---|---|---|---|
| Homogeneous Catalysis | Synthesis of chiral phosphine ligands acs.org | Functionalized phosphines (e.g., P(CH₂OCOCH(CH₃)C₂H₅)₃) acs.org | acs.org |
| Organometallic Chemistry | Precursor for complex metal clusters acs.org | Hydridoruthenium carbonyl clusters acs.org | acs.org |
| C-H Functionalization | Reagent for creating complex amides beilstein-journals.orgbeilstein-journals.org | β-arylated alkylamides beilstein-journals.orgbeilstein-journals.org | beilstein-journals.orgbeilstein-journals.org |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Butanoyl chloride, 2-methyl- |
| (S)-2-Methylbutanoyl chloride |
| 2-methylbutanoic acid |
| 2-methylbutylamine |
| 3-methylbutanoyl chloride |
| HPLC |
| Hydridoruthenium carbonyl clusters |
| Isobutyryl chloride |
| N-((R,S)-2-methylbutanoyl)salicylhydrazide |
| Nitrophenylhydrazine |
| Tris(hydroxymethyl)phosphine |
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "Butanoyl chloride, 2-methyl-". By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom. lgcstandards.com
Proton NMR (¹H NMR) spectroscopy for "Butanoyl chloride, 2-methyl-" reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton. chemicalbook.com A certificate of analysis for a sample of 2-Methylbutyryl Chloride confirmed that its ¹H NMR spectrum conformed to the expected structure. lgcstandards.com
Table 1: ¹H NMR Spectral Data for Butanoyl chloride, 2-methyl-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | -CH₃ (at C2) |
| Data not available | Data not available | Data not available | -CH (at C2) |
| Data not available | Data not available | Data not available | -CH₂- (at C3) |
| Data not available | Data not available | Data not available | -CH₃ (at C4) |
Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and instrument frequency used.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "Butanoyl chloride, 2-methyl-" gives rise to a distinct signal in the spectrum. A certificate of analysis has shown that the ¹³C NMR spectrum of 2-Methylbutyryl Chloride aligns with its known structure. lgcstandards.com
Table 2: ¹³C NMR Spectral Data for Butanoyl chloride, 2-methyl-
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | C=O (carbonyl) |
| Data not available | -CH (at C2) |
| Data not available | -CH₂- (at C3) |
| Data not available | -CH₃ (at C4) |
| Data not available | -CH₃ (at C2) |
Note: The carbonyl carbon typically appears at the most downfield position due to the strong deshielding effect of the oxygen and chlorine atoms.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "Butanoyl chloride, 2-methyl-" is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is a key diagnostic feature for this class of compounds. nih.govnist.gov Other characteristic absorptions include those for C-H stretching and bending vibrations. nist.gov Commercial suppliers often confirm that the infrared spectrum of their product conforms to the expected pattern for 2-methylbutyryl chloride. thermofisher.comthermofisher.com
Table 3: Characteristic IR Absorption Bands for Butanoyl chloride, 2-methyl-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1800 | Strong | C=O stretch (acyl chloride) |
| 2800-3000 | Medium-Strong | C-H stretch (alkane) |
| ~1460 | Variable | C-H bend (alkane) |
| ~1380 | Variable | C-H bend (alkane) |
Note: The exact position of the C=O stretch can be influenced by the physical state of the sample (neat, in solution) and conjugation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of "Butanoyl chloride, 2-methyl-". The molecular ion peak ([M]⁺) in the mass spectrum confirms the compound's molecular weight. nih.gov The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable structural information. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom and the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. In the case of Butanoyl chloride, 2-methyl-, the top peak in the GC-MS analysis has a mass-to-charge ratio (m/z) of 57. nih.gov
Table 4: Key Fragments in the Mass Spectrum of Butanoyl chloride, 2-methyl-
| m/z | Proposed Fragment Ion |
|---|---|
| 120/122 | [C₅H₉ClO]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 85 | [C₅H₉O]⁺ (Loss of Cl) |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ (Further fragmentation) |
Note: The presence of chlorine is indicated by a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Chromatographic Techniques in Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of "Butanoyl chloride, 2-methyl-" and for determining the enantiomeric excess of its chiral forms.
Gas Chromatography (GC): GC is widely used to determine the purity of volatile compounds like "Butanoyl chloride, 2-methyl-". A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The purity is typically determined by the area percentage of the main peak in the chromatogram. thermofisher.com GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity assessment. researchgate.net For chiral compounds like the (R)- and (S)-enantiomers of "Butanoyl chloride, 2-methyl-", chiral HPLC is the method of choice for determining enantiomeric excess. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and for preliminary purity checks. rsc.org A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent is allowed to move up the plate, separating the components based on their polarity. rsc.org
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, chlorine) in "Butanoyl chloride, 2-methyl-". The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₅H₉ClO) to confirm the empirical formula and assess the sample's purity. lgcstandards.com
Table 5: Theoretical Elemental Composition of Butanoyl chloride, 2-methyl- (C₅H₉ClO)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 5 | 60.05 | 49.82% |
| Hydrogen (H) | 1.01 | 9 | 9.09 | 7.54% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 29.40% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 13.27% |
| Total | | | 120.59 | 100.00% |
Theoretical and Computational Chemistry Studies of Butanoyl Chloride, 2 Methyl
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to predicting the three-dimensional structure of a molecule. The process of geometry optimization seeks to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, representing the most stable conformation of the molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. In the case of 2-methylbutanoyl chloride, DFT calculations would be employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on various organic molecules have successfully used DFT methods to achieve results in good agreement with experimental data acs.org. For instance, a theoretical investigation of chalcone (B49325) isomers utilized the B3LYP functional for geometry optimization nih.gov. Such calculations for 2-methylbutanoyl chloride would confirm the tetrahedral geometry around the chiral carbon and the trigonal planar arrangement of the carbonyl group.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. Common choices for organic molecules include Pople-style basis sets like 6-31G(d) or 6-311++G(d,p), which provide a flexible description of the electron distribution.
The exchange-correlation functional accounts for the complex electron-electron interactions. The B3LYP hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange and correlation, is a popular choice that has proven effective for a wide range of molecular systems nih.govresearchgate.net. For example, an ab initio study of displacement reactions on simpler acyl chlorides, such as formyl chloride and acetyl chloride, utilized the 3-21+G basis set for geometry optimizations and more advanced methods like MP2/6-31+G(d) for energy calculations datapdf.com. The selection of an appropriate functional and basis set is critical for obtaining reliable predictions of the molecule's properties.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability nih.gov.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.881 |
| LUMO Energy | -0.886 |
| HOMO-LUMO Gap (ΔE) | 5.995 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values.
Typically, regions of negative potential, shown in shades of red, are associated with electron-rich areas and are susceptible to electrophilic attack. These often correspond to lone pairs of electrons on electronegative atoms. Conversely, regions of positive potential, shown in shades of blue, are electron-poor and represent sites for nucleophilic attack researchgate.net.
For 2-methylbutanoyl chloride, the MEP surface would clearly illustrate its reactive nature. A region of intense negative potential (red) would be located around the carbonyl oxygen atom, corresponding to its lone pair electrons. A region of intense positive potential (blue) would be centered on the carbonyl carbon atom, highlighting its electrophilic character. This visual tool powerfully corroborates the predictions of FMO theory and explains the compound's high reactivity with nucleophiles.
Studies on Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Chemical Potential)
Conceptual DFT provides a framework for quantifying global reactivity through various descriptors calculated from the energies of the frontier orbitals. These descriptors help to rationalize and predict the chemical behavior of molecules.
Based on the energies of the HOMO (EHOMO) and LUMO (ELUMO), the following properties can be determined:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -(I + A) / 2 = -χ
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Hardness (η) measures the resistance of a molecule to change its electron configuration; molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" researchgate.net. Soft molecules are generally more reactive. These quantitative descriptors are invaluable for comparing the reactivity of different compounds and understanding their electronic stability acs.org.
| Descriptor | Value (eV) |
|---|---|
| Hardness (η) | 0.999 |
| Chemical Potential (μ) | -7.026 |
| Electronegativity (χ) | 7.026 |
| Electrophilicity Index (ω) | 24.707 |
Simulation of Reaction Mechanisms and Transition States
Acyl chlorides are characterized by their participation in nucleophilic addition-elimination reactions. chemguide.co.uklibretexts.org Computational chemistry is an essential tool for elucidating the detailed pathways of these reactions, including the identification of intermediates and transition states.
The reaction of an acyl chloride with a nucleophile (e.g., water or an alcohol) proceeds via a two-stage mechanism:
Addition Stage: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org
Elimination Stage: The C=O double bond reforms, and the chloride ion, being a good leaving group, is expelled. chemguide.co.uklibretexts.org
Computational simulations can model this entire reaction coordinate. By performing transition state searches, the geometry and energy of the highest point on the reaction pathway can be determined, allowing for the calculation of the activation energy. Ab initio studies on the reaction of chloride ions with formyl chloride and acetyl chloride have investigated the structure of the reaction intermediates, revealing that the tetrahedral adduct acts as the transition state datapdf.com. For 2-methylbutanoyl chloride, such simulations would provide a detailed understanding of its reactivity, quantifying the energy barriers involved in its reactions with various nucleophiles and confirming the structure of the key tetrahedral intermediate.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for 2-Methylbutanoyl chloride Transformations
The development of innovative catalytic systems is paramount for enhancing the efficiency, selectivity, and scope of reactions involving 2-methylbutanoyl chloride. Future research is increasingly focused on moving beyond traditional stoichiometric reagents towards more sophisticated catalytic approaches.
Biocatalysis: Enzymes offer a green and highly selective alternative for chemical transformations. nih.gov Research into enzymes like lipases and esterases could lead to novel pathways for the synthesis of chiral esters from 2-methylbutanoyl chloride with exceptional enantioselectivity under mild conditions. nih.gov Peroxygenases, which utilize hydrogen peroxide, are also emerging as powerful biocatalysts for various oxidation reactions and could find applications in transformations of molecules derived from 2-methylbutanoyl chloride. nih.gov
Organocatalysis: Small organic molecules are being increasingly used to catalyze a wide array of chemical reactions. beilstein-journals.orgmdpi.com For transformations involving 2-methylbutanoyl chloride, chiral amines, thioureas, and phosphoric acids could be employed to facilitate asymmetric acylation reactions. beilstein-journals.orgnih.gov These catalysts can activate either the acyl chloride or the nucleophile, enabling the creation of complex chiral molecules with high stereocontrol. The development of dual-catalyst systems, where two different organocatalysts work in concert, represents a promising frontier for achieving novel reactivity. mdpi.comnih.gov
Phase-Transfer Catalysis (PTC): For reactions involving reactants in different phases, PTC is a powerful technique. Novel developments, such as liquid-liquid-liquid (L-L-L) PTC systems, offer enhanced conversion and selectivity while allowing for catalyst reuse. mdpi.com Exploring these systems for the synthesis of esters and amides from 2-methylbutanoyl chloride could lead to more efficient and scalable industrial processes.
The table below summarizes potential catalytic systems for transformations involving 2-methylbutanoyl chloride.
| Catalytic System | Catalyst Examples | Potential Transformation | Key Advantages |
| Biocatalysis | Lipases, Esterases, Peroxygenases | Asymmetric esterification, Selective oxidations | High selectivity, Mild conditions, Green chemistry |
| Organocatalysis | Chiral Amines, Thioureas, Phosphoric Acids | Asymmetric acylation, Kinetic resolutions | Metal-free, High enantioselectivity, Diverse applications |
| Phase-Transfer | Quaternary Ammonium (B1175870) Salts, Crown Ethers | Esterification, Amidation in multiphase systems | Enhanced reaction rates, Catalyst recyclability, Industrial scalability |
Development of Sustainable and Green Synthesis Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes. For 2-methylbutanoyl chloride and its derivatives, research is focused on utilizing renewable feedstocks and developing more environmentally benign processes.
A significant advancement is the use of renewable starting materials. For instance, the amino acid L-isoleucine can be converted into (S)-2-methylbutanoic acid, the direct precursor to (S)-2-methylbutanoyl chloride. researchgate.net This bio-based route provides a sustainable alternative to petroleum-derived starting materials.
Furthermore, biocatalytic methods inherently align with the goals of green chemistry. Employing enzymes for the synthesis and subsequent reactions of 2-methylbutanoyl chloride reduces the need for harsh reagents and solvents, minimizes waste, and often proceeds under ambient temperature and pressure. nih.gov
Key aspects of developing sustainable synthesis methods are outlined below:
Renewable Feedstocks: Utilizing biomass-derived materials like amino acids to access the carbon skeleton. researchgate.net
Biocatalytic Conversions: Employing enzymes for high selectivity and reduced environmental impact.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.
Solvent Selection: Prioritizing the use of greener solvents or solvent-free conditions.
Application in Complex Natural Product Synthesis
The inherent chirality and reactivity of 2-methylbutanoyl chloride make it a valuable tool in the total synthesis of complex natural products, particularly those with specific stereochemical requirements.
One notable example is its application in the synthesis of insect pheromones. The sex pheromone of the sugarcane rhizome borer, Migdolus fryanus, is N-(2'S)-methylbutanoyl-2-methylbutylamide. researchgate.net A cost-effective and efficient synthesis of this pheromone, known as Frianol, has been developed. researchgate.net The key final step involves the reaction between the appropriate chiral amine and a derivative of (S)-2-methylbutanoic acid, which can be readily prepared from the corresponding 2-methylbutanoyl chloride. researchgate.net This application is crucial for sustainable agriculture, as pheromone-bated traps offer an environmentally friendly alternative to broad-spectrum pesticides for pest management. researchgate.net
Advancements in Chiral Auxiliary Design and Asymmetric Synthesis
In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. york.ac.uk While chiral auxiliaries are often temporarily attached to a substrate to direct the stereochemistry of a reaction, enantiomerically pure reagents like (S)- or (R)-2-methylbutanoyl chloride can act as "chiral synthons." mdpi.com In this role, the chiral center within the 2-methylbutanoyl group is directly incorporated into the final product, transferring its stereochemical information.
This approach is a direct and efficient method for creating complex chiral targets. The reaction of enantiopure 2-methylbutanoyl chloride with a prochiral nucleophile or a different chiral molecule can proceed with high diastereoselectivity. researchgate.netnih.gov This is fundamental to building molecules with multiple stereocenters, a common feature in many pharmaceuticals and biologically active compounds.
Future research in this area focuses on:
Diastereoselective Reactions: Investigating the reactions of 2-methylbutanoyl chloride with a wider range of chiral nucleophiles to better understand the factors controlling stereoselectivity. researchgate.net
Kinetic Resolution: Using chiral 2-methylbutanoyl chloride as a resolving agent to separate racemic mixtures of alcohols or amines.
Synthesis of Chiral Scaffolds: Employing 2-methylbutanoyl chloride to construct key chiral fragments for the synthesis of larger, more complex molecules.
The table below outlines research findings in asymmetric synthesis relevant to 2-methylbutanoyl chloride.
| Research Area | Finding/Application | Significance |
| Chiral Building Block | (R)-2-Methylbutanoyl chloride is a valuable enantiopure intermediate for introducing a stereocenter. | Direct and efficient route to complex chiral molecules. |
| Diastereoselective Reactions | Can react with other chiral molecules in a diastereoselective manner to form amides and esters. | Enables the construction of molecules with multiple, well-defined stereocenters. |
| Natural Product Synthesis | Used in the synthesis of the sex pheromone of the sugarcane rhizome borer. researchgate.net | Provides access to biologically active molecules with specific stereochemistry. |
Integration with Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis. mdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. flinders.edu.au
The integration of reactions involving 2-methylbutanoyl chloride into continuous flow systems is a promising area of research. Acylation reactions, which are often rapid and exothermic, are particularly well-suited for flow reactors. mdpi.comflinders.edu.au The ability to rapidly heat and cool the reaction mixture in a microreactor allows for precise temperature control, minimizing the formation of byproducts. flinders.edu.au
Q & A
Basic: What are the recommended methods for synthesizing 2-methylbutanoyl chloride with high purity, and how can impurities be minimized?
Answer:
2-Methylbutanoyl chloride is typically synthesized via the reaction of 2-methylbutyric acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). Key steps include:
- Reaction Conditions : Use anhydrous conditions to prevent hydrolysis. A catalytic amount of dimethylformamide (DMF) can accelerate the reaction .
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 20 mmHg) is critical to isolate the product. Monitor purity via gas chromatography (GC) or FTIR to detect residual acid or solvent .
- Impurity Control : Trace water generates 2-methylbutyric acid as a byproduct. Use molecular sieves or anhydrous MgSO₄ during workup to absorb moisture .
Table 1 : Typical Synthesis Parameters
| Parameter | Value/Reagent |
|---|---|
| Starting material | 2-Methylbutyric acid |
| Chlorinating agent | SOCl₂ (excess) |
| Catalyst | DMF (1–2 mol%) |
| Reaction temperature | 60–70°C (reflux) |
| Yield | 85–92% |
Basic: How can 2-methylbutanoyl chloride be characterized using spectroscopic techniques?
Answer:
- ¹H NMR : Expected signals include a triplet for the α-CH₂ group (δ 2.4–2.6 ppm) and a multiplet for the methyl branch (δ 1.2–1.4 ppm) .
- FTIR : Look for C=O stretch at ~1800 cm⁻¹ (acyl chloride) and absence of -OH bands (~2500–3500 cm⁻¹) to confirm no hydrolysis .
- Mass Spectrometry : Molecular ion peak at m/z 120 (C₅H₉ClO⁺) and fragment peaks at m/z 85 (loss of Cl) .
Basic: What safety protocols are essential when handling 2-methylbutanoyl chloride?
Answer:
- PPE : Acid-resistant gloves, goggles, and a lab coat. Work in a fume hood due to corrosive vapors .
- First Aid :
- Storage : Keep in a sealed, dry container under nitrogen at 4°C to prevent hydrolysis .
Advanced: How does steric hindrance from the 2-methyl group influence the reactivity of 2-methylbutanoyl chloride in acylation reactions?
Answer:
The methyl group at the α-position increases steric hindrance, slowing nucleophilic attack compared to linear acyl chlorides (e.g., butanoyl chloride). This requires:
- Optimized Solvents : Use polar aprotic solvents (e.g., dichloromethane) to stabilize the transition state .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilicity of the carbonyl carbon .
- Reaction Monitoring : Track conversion via TLC (hexane:ethyl acetate, 8:2) or in situ IR .
Table 2 : Reactivity Comparison with Analogues
| Compound | Relative Acylation Rate |
|---|---|
| Butanoyl chloride | 1.0 (reference) |
| 2-Methylbutanoyl chloride | 0.65–0.75 |
| Isobutyryl chloride | 0.55–0.60 |
Advanced: What thermodynamic data are available for predicting the stability of 2-methylbutanoyl chloride under varying conditions?
Answer:
Key thermodynamic parameters from NIST data :
- ΔH°f (liquid) : -325 kJ/mol (estimated via group contribution methods).
- Boiling Point : 128–130°C (extrapolated from homologous compounds).
- Decomposition : Above 200°C, releases HCl and forms 2-methylbutyric anhydride.
Note : Experimental validation is required due to limited direct data. Differential scanning calorimetry (DSC) is recommended for decomposition profiling .
Advanced: How can conflicting NMR data for 2-methylbutanoyl chloride be resolved in structural elucidation?
Answer:
Contradictions often arise from solvent effects or impurities. Mitigation strategies:
- Solvent Selection : Use deuterated chloroform (CDCl₃) for consistent shifts .
- Decoupling Experiments : ¹³C DEPT-135 distinguishes CH₃ (δ 20–22 ppm) from CH₂ groups .
- Spiking : Add authentic 2-methylbutyric acid to confirm absence of hydrolysis .
Advanced: What analytical methods are most effective for quantifying trace decomposition products in stored 2-methylbutanoyl chloride?
Answer:
- Headspace GC-MS : Detects volatile HCl and anhydrides .
- Karl Fischer Titration : Measures water content (target: <0.01%) .
- HPLC : Use a C18 column (acetonitrile:water, 70:30) to quantify residual acid .
Ethics in Reporting: How should researchers address discrepancies between experimental and computational data for 2-methylbutanoyl chloride?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
